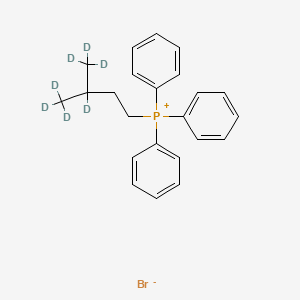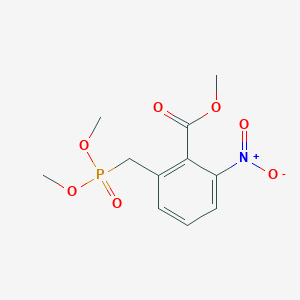
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a nitro group at the 6-position of the benzoate ring and a dimethoxyphosphorylmethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate typically involves the reaction of methyl 6-nitrobenzoate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethoxyphosphorylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Methyl 2-(dimethoxyphosphorylmethyl)-6-aminobenzoate
Substitution: Various substituted phosphonate esters
Hydrolysis: 2-(Dimethoxyphosphorylmethyl)-6-nitrobenzoic acid
Scientific Research Applications
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phosphoryl group can also participate in phosphorylation reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl phosphonoacetate
- Methyl 2-(dimethoxyphosphoryl)acetate
- Methyl 2-(dimethoxyphosphoryl)acrylate
Uniqueness
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is unique due to the presence of both a nitro group and a dimethoxyphosphorylmethyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C11H14NO7P |
|---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C11H14NO7P/c1-17-11(13)10-8(7-20(16,18-2)19-3)5-4-6-9(10)12(14)15/h4-6H,7H2,1-3H3 |
InChI Key |
JNCQSUBENLEKFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




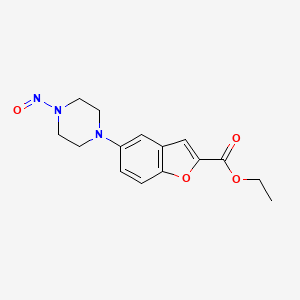
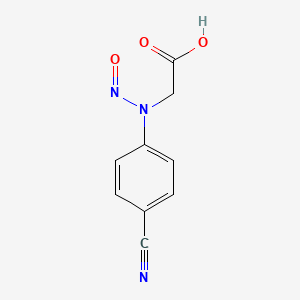
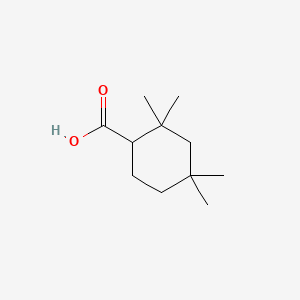
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
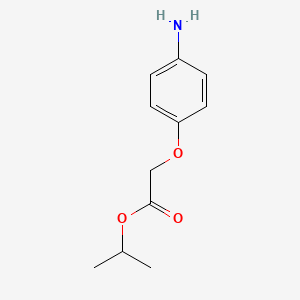
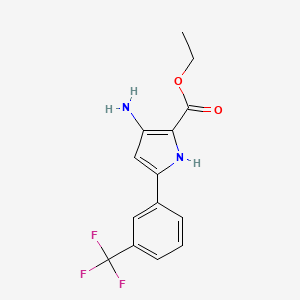

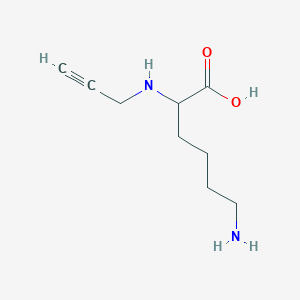
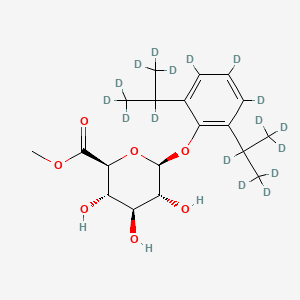
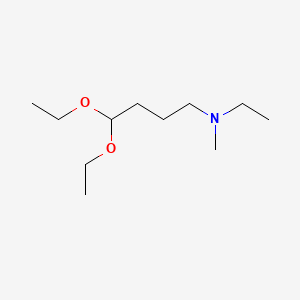
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
